molecular formula C20H12FN5O2 B13479015 2-fluoro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol

2-fluoro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol

Cat. No.: B13479015
M. Wt: 373.3 g/mol
InChI Key: BJQJBKURRVHOKF-UHFFFAOYSA-N
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Description

2-fluoro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol is a complex organic compound that features a unique combination of fluorine, pyrrolo[2,3-b]pyridine, pyridine, and oxadiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-fluoro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-fluoro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-fluoro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol lies in its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H12FN5O2

Molecular Weight

373.3 g/mol

IUPAC Name

2-fluoro-5-[5-[4-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-2-yl]-1,2,4-oxadiazol-3-yl]phenol

InChI

InChI=1S/C20H12FN5O2/c21-15-2-1-12(9-17(15)27)19-25-20(28-26-19)16-8-11(3-5-22-16)14-7-13-4-6-23-18(13)24-10-14/h1-10,27H,(H,23,24)

InChI Key

BJQJBKURRVHOKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NOC(=N2)C3=NC=CC(=C3)C4=CN=C5C(=C4)C=CN5)O)F

Origin of Product

United States

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